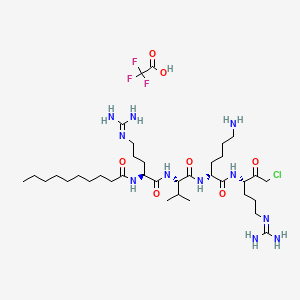
Decanoyl-RVKR-CMK TFA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is known for its ability to block the activity of all seven proprotein convertases, including furin, PC1, PC2, PC4, PACE4, PC5, and PC7 . It is widely used in scientific research for its inhibitory effects on various biological processes.
Métodos De Preparación
The reaction conditions typically include the use of organic solvents and catalysts to facilitate the coupling and chloromethylation reactions . Industrial production methods may involve large-scale peptide synthesis techniques and purification processes to ensure high purity and yield.
Análisis De Reacciones Químicas
Decanoyl-RVKR-CMK TFA undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethylketone group can participate in nucleophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine products.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s peptide backbone can undergo modifications under certain conditions.
Common reagents used in these reactions include organic solvents, acids, bases, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Decanoyl-RVKR-CMK TFA has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of proprotein convertases and their role in various biochemical pathways.
Mecanismo De Acción
Decanoyl-RVKR-CMK TFA exerts its effects by irreversibly binding to the catalytic site of proprotein convertases, thereby inhibiting their activity. The compound targets the active site of these enzymes, preventing the cleavage of substrate proteins. This inhibition disrupts various cellular processes that rely on proprotein convertase activity, such as protein maturation, signal transduction, and viral entry .
Comparación Con Compuestos Similares
Decanoyl-RVKR-CMK TFA is unique in its ability to inhibit all seven proprotein convertases, making it a versatile tool for studying these enzymes. Similar compounds include:
Decanoyl-Arg-Val-Arg-Lys-chloromethylketone: Another peptide-based inhibitor with similar inhibitory properties.
Furin Inhibitor I: A compound that specifically targets furin and other proprotein convertases.
Compared to these compounds, this compound offers broader inhibitory activity, making it suitable for a wide range of research applications.
Propiedades
Fórmula molecular |
C36H67ClF3N11O7 |
|---|---|
Peso molecular |
858.4 g/mol |
Nombre IUPAC |
N-[(2S)-1-[[(2S)-1-[[(2R)-6-amino-1-[[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]decanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C34H66ClN11O5.C2HF3O2/c1-4-5-6-7-8-9-10-18-28(48)43-25(17-14-21-42-34(39)40)31(50)46-29(23(2)3)32(51)45-26(15-11-12-19-36)30(49)44-24(27(47)22-35)16-13-20-41-33(37)38;3-2(4,5)1(6)7/h23-26,29H,4-22,36H2,1-3H3,(H,43,48)(H,44,49)(H,45,51)(H,46,50)(H4,37,38,41)(H4,39,40,42);(H,6,7)/t24-,25-,26+,29-;/m0./s1 |
Clave InChI |
QYMXBIIZDOWKAX-GRDOVIKDSA-N |
SMILES isomérico |
CCCCCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)CCl.C(=O)(C(F)(F)F)O |
SMILES canónico |
CCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)CCl.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


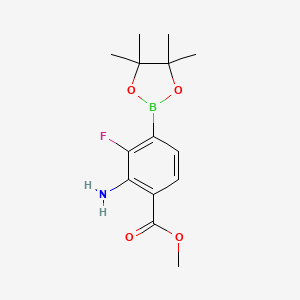
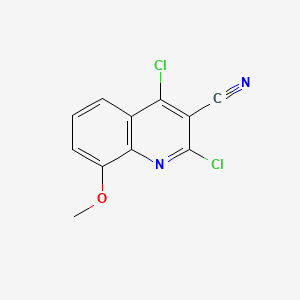
![(3-{[2-(Trimethylsilyl)ethoxy]methoxy}phenyl)methanol](/img/structure/B13920008.png)
![[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl carbamimidothioate](/img/structure/B13920011.png)
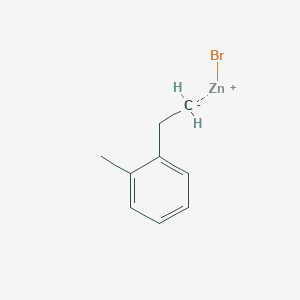
![Ethyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13920021.png)
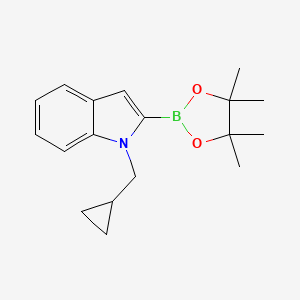
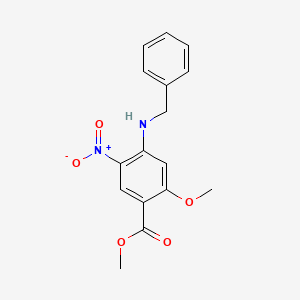
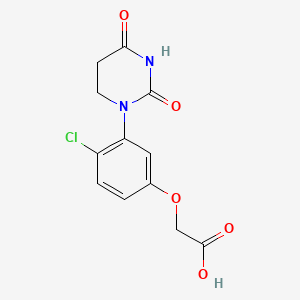
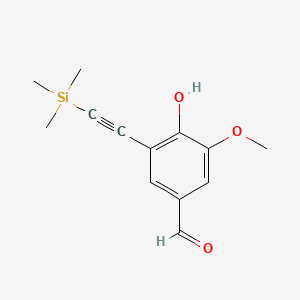
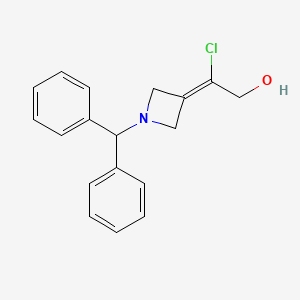
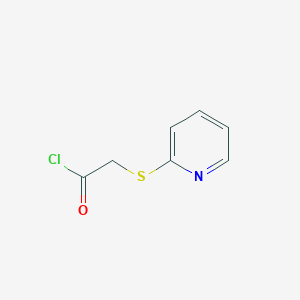
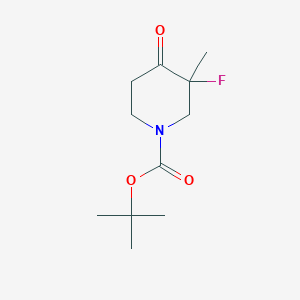
![2-Bromothiazolo[4,5-c]pyridine](/img/structure/B13920060.png)
